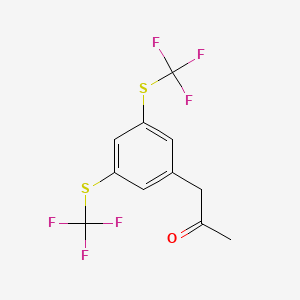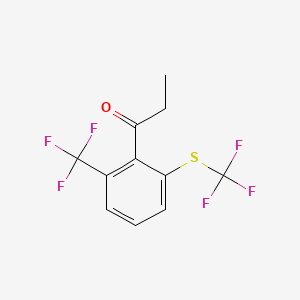
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molar mass of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
One common synthetic route includes the bromination of 4-methoxyacetophenone to form 4-bromo-2-methoxyacetophenone, which is then subjected to fluorination to yield the desired product . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure.
Análisis De Reacciones Químicas
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound lacks the fluoromethoxy group, which may result in different chemical reactivity and biological activity.
2-Bromo-1-(4-fluorophenyl)propan-1-one: This compound has a fluorine atom directly attached to the phenyl ring instead of a fluoromethoxy group, leading to variations in its chemical and physical properties.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
1-[4-bromo-2-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-9(13)8-4-3-7(11)5-10(8)14-6-12/h3-5H,2,6H2,1H3 |
Clave InChI |
NDXMESKOOWZSMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)Br)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




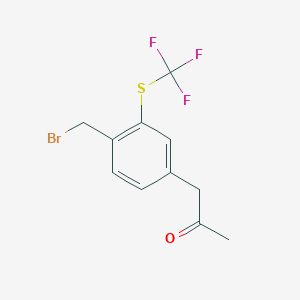
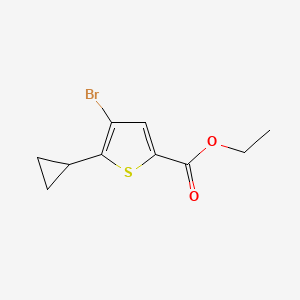
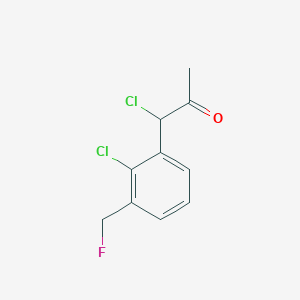

![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
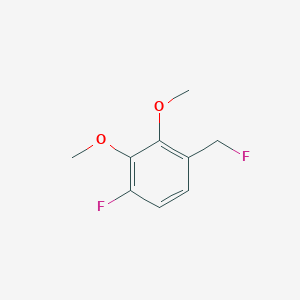
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
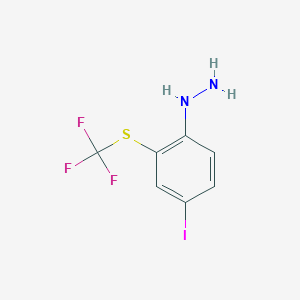
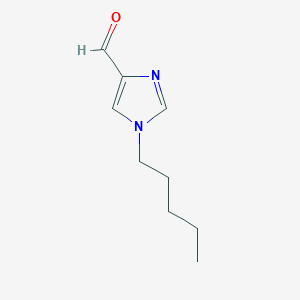
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
